molecular formula C12H21NO6 B1450450 4-(N-Boc-amino)-1,6-heptanedioic acid CAS No. 848242-88-6

4-(N-Boc-amino)-1,6-heptanedioic acid

Cat. No.: B1450450
CAS No.: 848242-88-6
M. Wt: 275.3 g/mol
InChI Key: CVMSTDAWIAVWJN-UHFFFAOYSA-N
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Description

4-(N-Boc-amino)-1,6-heptanedioic acid is a chemical compound with the molecular formula C12H21NO6This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]- typically involves the protection of the amino group with a Boc group. One common method is to react heptanedioic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(N-Boc-amino)-1,6-heptanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(N-Boc-amino)-1,6-heptanedioic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]- involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other functional sites. Upon deprotection, the free amino group can participate in further reactions, making it a versatile compound in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Heptanedioic acid, 4-amino-4-(2-carboxyethyl)-
  • Heptanedioic acid, 4-[(tert-butoxycarbonyl)amino]-
  • Heptanedioic acid, 4-oxo-
  • Heptanedioic acid, 4-hydroxy-

Uniqueness

4-(N-Boc-amino)-1,6-heptanedioic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity in reactions. This makes it particularly useful in synthetic chemistry, where controlled reactions are essential .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-12(2,3)19-11(18)13-8(4-6-9(14)15)5-7-10(16)17/h8H,4-7H2,1-3H3,(H,13,18)(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMSTDAWIAVWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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